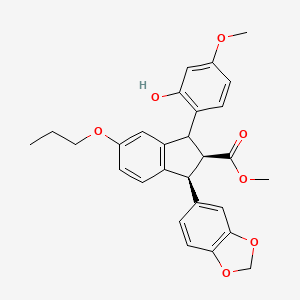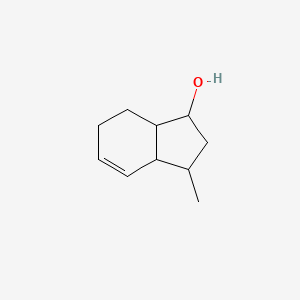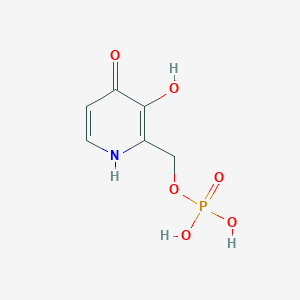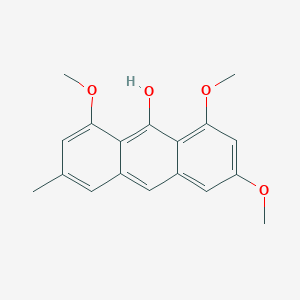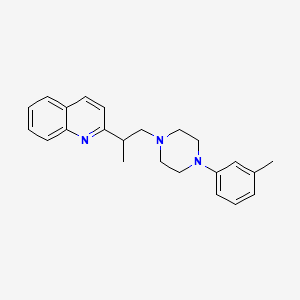
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction. For example, 1-(3-methylphenyl)piperazine can be synthesized by reacting 3-methylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling of the Quinoline and Piperazine Units: The final step involves coupling the quinoline core with the piperazine moiety. This can be achieved through a nucleophilic substitution reaction where the quinoline derivative is reacted with the piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and piperazine rings. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions
Dihydroquinoline Derivatives: Formed through reduction reactions
Halogenated Quinoline Derivatives: Formed through halogenation reactions
科学研究应用
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand the mechanisms of action of quinoline derivatives and their interactions with enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the piperazine moiety can interact with neurotransmitter receptors, making the compound a potential candidate for neurological research.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Piperazine: A simple piperazine derivative used as an anthelmintic.
Quinoline: The parent compound of the quinoline family.
Uniqueness
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline is unique due to its combined quinoline and piperazine structures, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research in medicinal chemistry and drug development.
属性
CAS 编号 |
126921-41-3 |
|---|---|
分子式 |
C23H27N3 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
2-[1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-yl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-18-6-5-8-21(16-18)26-14-12-25(13-15-26)17-19(2)22-11-10-20-7-3-4-9-23(20)24-22/h3-11,16,19H,12-15,17H2,1-2H3 |
InChI 键 |
DQRTZLGXPSQCPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
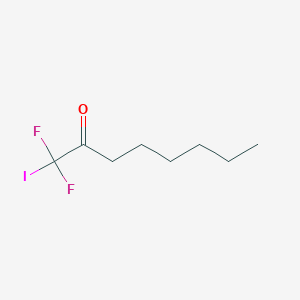
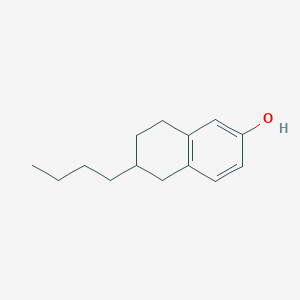
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
